molecular formula C9H3F3LiNO2S B13497230 Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate

Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate

Cat. No.: B13497230
M. Wt: 253.2 g/mol
InChI Key: HQVFBPGEZCNAKJ-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion paired with a benzothiazole ring substituted with a trifluoromethyl group and a carboxylate group. The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable compound in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid with a lithium base. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The carboxylic acid is deprotonated by the lithium base, forming the lithium salt of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The carboxylate group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Catalysts: Coupling reactions often require palladium-based catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzothiazole ring can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Additionally, the lithium ion can influence neurotransmitter signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate: This compound is similar in structure but has a thiazole ring instead of a benzothiazole ring.

    Lithium(1+) 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate: Another similar compound with a thiadiazole ring.

Uniqueness

Lithium(1+) 5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate is unique due to the presence of the benzothiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H3F3LiNO2S

Molecular Weight

253.2 g/mol

IUPAC Name

lithium;5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C9H4F3NO2S.Li/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15;/h1-3H,(H,14,15);/q;+1/p-1

InChI Key

HQVFBPGEZCNAKJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=O)[O-]

Origin of Product

United States

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